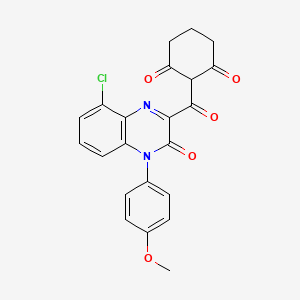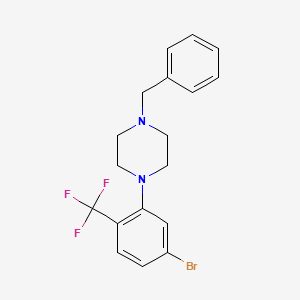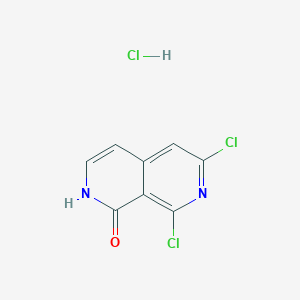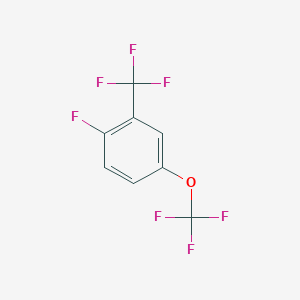
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, also known by its chemical formula C~8~H~3~F~6~O , is a fluorinated aromatic compound. Its structure features a benzene ring substituted with fluorine atoms and a trifluoromethoxy group. The combination of fluorine atoms imparts unique properties to this compound, making it of interest in various applications.
Synthesis Analysis
The synthesis of this compound involves introducing the fluorine and trifluoromethoxy substituents onto the benzene ring. Specific synthetic routes may vary, but common methods include electrophilic aromatic substitution reactions. Researchers have explored various reagents and conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene consists of:
- A benzene ring (C~6~H~5~) as the core aromatic system.
- A fluorine atom (F) at the 1-position.
- A trifluoromethoxy group (CF~3~O) at the 4-position.
- Another trifluoromethyl group (CF~3~) at the 2-position.
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution : The fluorine and trifluoromethoxy groups make the benzene ring susceptible to electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can occur.
- Base-Catalyzed Fluorination : The fluorine atom can be replaced by other nucleophiles under basic conditions.
- Reductive Desulfurization : The trifluoromethoxy group can be selectively removed using appropriate reducing agents.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is an important parameter for its handling and application.
- Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.
- Stability : Assessing its stability under varying conditions (temperature, pH, light) is crucial.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially considering the presence of fluorine atoms.
- Handling Precautions : Proper protective gear and safe handling procedures are essential.
- Environmental Impact : Consider its persistence, bioaccumulation, and potential harm to ecosystems.
Future Directions
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize desired properties.
- Biological Studies : Investigate its interactions with biological targets.
- Green Chemistry : Develop sustainable synthesis routes.
properties
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIYYUNIGHKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



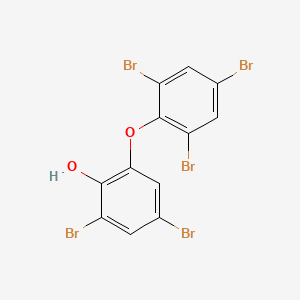

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
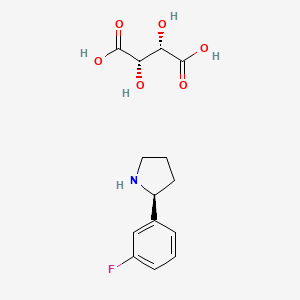
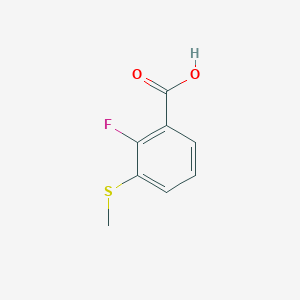
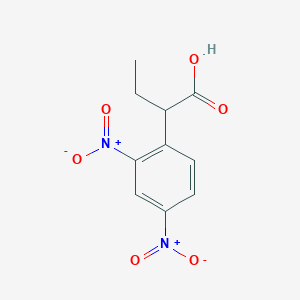
![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)
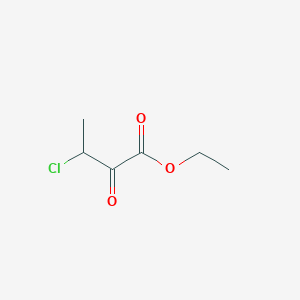
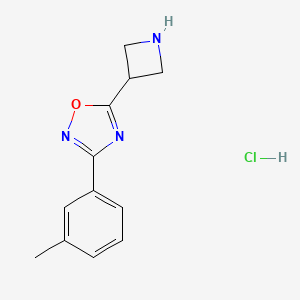
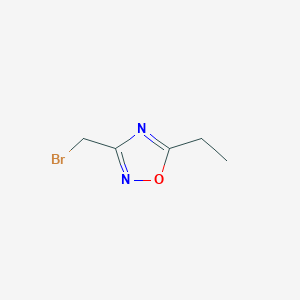
![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
